

Identifying residual solvent peaks in Dichloromethane-d2 spectra

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Compound of Interest		
Compound Name:	Dichloromethane-d2	
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Technical Support Center: NMR Analysis in Dichloromethane-d2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying residual solvent peaks in **Dichloromethane-d2** (CD2Cl2) NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical shift and multiplicity of the residual solvent peak in **Dichloromethane-d2**?

A1: The residual solvent peak in **Dichloromethane-d2** is due to the presence of partially deuterated solvent, CHDCl2. This peak typically appears as a triplet at approximately 5.32 ppm.[1][2] The triplet multiplicity arises from the coupling of the proton to the two deuterium atoms (spin I=1), following the 2nI+1 rule, which results in a 1:1:1 intensity ratio.[3]

Q2: I observe a peak around 1.56 ppm in my CD2Cl2 spectrum. What could it be?

A2: A peak appearing around 1.55-1.56 ppm in **Dichloromethane-d2** is commonly attributed to residual water (H2O or HDO).[4][5] Its chemical shift can be variable and is dependent on factors such as temperature, concentration, and the presence of any hydrogen-bonding solutes.[4][6]



Q3: Why do I see other unexpected peaks in my spectrum?

A3: Unexpected peaks in your NMR spectrum often indicate the presence of impurities. These can be residual solvents from your synthesis or purification steps (e.g., acetone, ethyl acetate, hexane), or contaminants introduced during sample preparation.[7] To identify these impurities, you can compare their chemical shifts to the known values for common laboratory solvents in CD2Cl2 (see the data table below).

Q4: How can I minimize the presence of residual solvent peaks?

A4: Minimizing residual solvent peaks starts with careful experimental technique. Ensure your sample is thoroughly dried under high vacuum to remove solvents used in the final purification steps.[8] Additionally, using high-purity deuterated solvent and clean NMR tubes is crucial. Following a strict sample preparation protocol will help reduce the introduction of contaminants.

Troubleshooting Guide: Identifying Unknown Peaks

If you observe an unknown peak in your **Dichloromethane-d2** spectrum, follow this step-by-step guide to identify its source.

Step 1: Verify the Residual Solvent and Water Peaks First, confirm the presence and correct chemical shift of the known residual peaks for CD2Cl2 (CHDCl2 at ~5.32 ppm) and water (~1.56 ppm). This will help you to calibrate your expectations for the spectrum.

Step 2: Consult a Chemical Shift Table Compare the chemical shift of the unknown peak(s) to a reference table of common NMR solvent impurities in CD2Cl2. The table provided in this guide summarizes the chemical shifts of frequently encountered solvents.

Step 3: Analyze the Peak's Multiplicity The splitting pattern (multiplicity) of the unknown peak provides valuable information about the number of neighboring protons. For example, a triplet suggests two neighboring protons, while a quartet indicates three. This can help you to narrow down the possibilities for the impurity.

Step 4: Consider Your Experimental History Review the solvents used in the synthesis and purification of your compound. It is highly likely that any residual solvent peaks will correspond to these solvents. For instance, if you used ethyl acetate for extraction, you might expect to see its characteristic signals.[9]



Step 5: Perform a Spiking Experiment If you have a strong suspicion about the identity of the impurity, you can perform a spiking experiment. Add a small amount of the suspected solvent to your NMR sample and re-acquire the spectrum. If the peak in question increases in intensity, you have confirmed the identity of the impurity.

Data Presentation: Common Residual Solvents in Dichloromethane-d2

The following table summarizes the ¹H NMR chemical shifts of common residual solvents in **Dichloromethane-d2**.



Solvent	Chemical Shift (ppm)	Multiplicity
Acetone	2.17	S
Acetonitrile	2.10	S
Benzene	7.37	S
tert-Butanol	1.28	S
Cyclohexane	1.43	S
Diethyl ether	3.57 (q), 1.22 (t)	q, t
Dimethylformamide (DMF)	8.05 (s), 2.96 (s), 2.88 (s)	S, S, S
Dimethyl sulfoxide (DMSO)	2.71	S
1,4-Dioxane	3.75	S
Ethanol	3.72 (q), 1.24 (t)	q, t
Ethyl acetate	4.21 (q), 2.04 (s), 1.28 (t)	q, s, t
n-Hexane	1.29 (m), 0.88 (t)	m, t
Isopropanol	4.13 (sept), 1.22 (d)	sept, d
Methanol	3.40	S
n-Pentane	1.27 (m), 0.88 (t)	m, t
Pyridine	8.62 (m), 7.80 (m), 7.41 (m)	m, m, m
Tetrahydrofuran (THF)	3.81 (m), 1.90 (m)	m, m
Toluene	7.28-7.17 (m), 2.36 (s)	m, s
Dichloromethane-d1 (CHDCl2)	5.32	t
Water (H2O/HDO)	1.56	S

s = singlet, d = doublet, t = triplet, q = quartet, sept = septet, m = multiplet. Chemical shifts are referenced to TMS at 0 ppm. Data compiled from multiple sources.[1][4][6]



Experimental Protocols: NMR Sample Preparation

Following a standardized and careful sample preparation protocol is the most effective way to minimize the presence of residual solvent peaks.

Materials:

- High-quality 5 mm NMR tubes
- Dichloromethane-d2 (CD2Cl2), high purity
- Sample vial
- Pasteur pipette
- Kimwipes or equivalent lint-free tissue
- Vortex mixer (optional)

Procedure:

- Sample Drying: Ensure your solid sample is thoroughly dried under high vacuum for several hours to remove any residual solvents from previous steps.
- Glassware Cleaning: Clean the NMR tube and sample vial meticulously. Wash with a suitable solvent (e.g., acetone), then rinse with deionized water, and dry completely in an oven. Allow to cool to room temperature before use.
- Sample Weighing: Weigh 5-20 mg of your solid sample directly into a clean, dry vial. For a liquid sample, use 1-2 drops.
- Solvent Addition: Add approximately 0.6-0.7 mL of **Dichloromethane-d2** to the vial containing your sample.[10]
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring a high-quality spectrum.[11]



- Filtration and Transfer: To remove any particulate matter, filter the solution by passing it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
 [10]
- Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.[12] For volatile samples or long-term storage, consider sealing the cap with parafilm.
- Cleaning the Tube: Before inserting the NMR tube into the spectrometer, wipe the outside of the tube with a Kimwipe lightly dampened with isopropanol or ethanol to remove any fingerprints or dust.[13]

Mandatory Visualization

Caption: Troubleshooting workflow for identifying unknown peaks in a CD2Cl2 NMR spectrum.

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